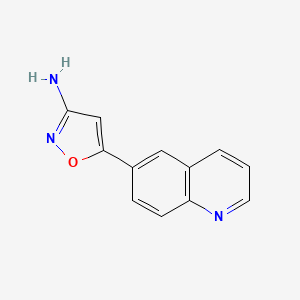

5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Descripción general

Descripción

The compound “5-(Quinolin-6-yl)-1,2-oxazol-3-amine” is a nitrogen-containing heterocyclic compound. The quinoline nucleus is present in numerous biological compounds and is utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. For instance, novel 7-[(quinolin-6-yl)methyl] purines were designed and synthesized based on the structures of two c-Met inhibitors . Another study reported the synthesis of quinoline and coumarin appended thiazole-substituted pyrazoles .Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial to their function. In one study, novel 7-[(quinolin-6-yl)methyl] purines were designed based on the principle of bioisosterism strategy .Chemical Reactions Analysis

Quinoline derivatives have been involved in various chemical reactions. For instance, a series of quinoline and coumarin appended thiazole-substituted pyrazoles were synthesized using various intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For instance, the compound “5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol” is a versatile material used in scientific research.Aplicaciones Científicas De Investigación

Gene Function Regulation

The compound can be used in the synthesis of quinoline-protected morpholino oligomers for light-triggered regulation of gene function . The straightforward preparation and fast photochemistry make these caged antisense reagents excellent tools to modulate gene function in-vivo with spatial and temporal precision .

Acetylcholinesterase Inhibitors

Substituted carbamic acid quinolin-6-yl esters, which could potentially include “5-(Quinolin-6-yl)-1,2-oxazol-3-amine”, have been found useful as acetylcholinesterase inhibitors . These inhibitors have potential therapeutic use for prevention or cure of acetylcholinesterase related disorders including peripheral as well as central nervous system .

5-HT 2C Receptor Agonists

Quinolinyl-pyrazoles, which could potentially include “5-(Quinolin-6-yl)-1,2-oxazol-3-amine”, have been screened for in vitro profiling and rat pharmacokinetic studies against 5-HT 2C receptor agonists . This is one of the clinically proven mechanisms for pharmacological weight reduction .

Mecanismo De Acción

Target of Action

Quinoline-containing compounds have been reported as potential antitumor agents . They are known to inhibit tumor growth through various mechanisms .

Mode of Action

Quinoline derivatives have been shown to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

The hgf/c-met signaling pathway, which plays an important physiological role in embryogenesis and early development, is often aberrantly expressed in a wide range of human cancers . Activation of this pathway leads to a wide array of cellular responses including proliferation, survival, angiogenesis, wound healing, tissue regeneration, scattering, motility, invasion, and branching morphogenesis .

Result of Action

Quinoline-containing compounds have been reported to strongly activate cell apoptosis , which is a form of programmed cell death that occurs in multicellular organisms.

Safety and Hazards

Direcciones Futuras

The future directions of research on quinoline derivatives are likely to involve the development of new drugs. The quinoline scaffold has become an important construction motif for the development of new drugs . The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .

Propiedades

IUPAC Name |

5-quinolin-6-yl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-12-7-11(16-15-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWQKYAHESPYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=CC(=NO3)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Quinolin-6-yl)-1,2-oxazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

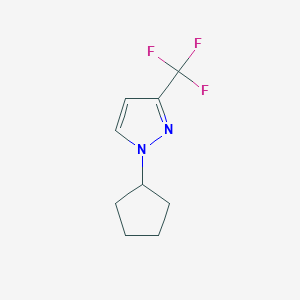

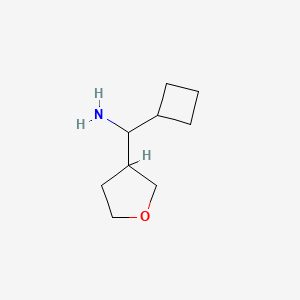

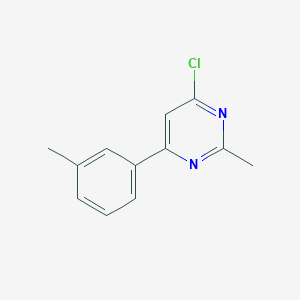

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

amine](/img/structure/B1425709.png)

![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)